![molecular formula C9H10ClNO2 B1445442 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride CAS No. 220001-82-1](/img/structure/B1445442.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride
Overview
Description
“6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H9NO2.ClH . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are similar to the compound , has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process involves the use of Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . This reaction represents a profound structural transformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 119.16 g/mol . The refractive index n20/D is 1.544 (lit.) . The boiling point is 87-88 °C/11 mmHg (lit.) , and the density is 1.018 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmaceutical and Antimicrobial Research
6,7-Dihydro-5H-cyclopenta[b]pyridine is prominently utilized in the research and development of pharmaceuticals, including its use as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Its significance in antimicrobial research is highlighted by its varied applications in creating bactericides and antimicrobials (Fu Chun, 2007).
Synthesis of Complex Molecules
The compound plays a critical role in synthesizing plant protection agents, synthetic resins, antioxidants, and plastics. Its versatile nature in chemical synthesis is evident through various methods, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route showing particularly high yield prospects (Fu Chun, 2007).
Biological Activity and Anticancer Research
This compound exhibits a range of biological activities, including antiulcer and anticancer properties. Different synthesis styles like thermal rearrangement, catalytic dehydration, Friedlander condensation reaction, Grignard reaction, and Diels-Alder reaction have been explored for its synthesis, making it a versatile component in biological research (Chen Li-gong, 2004).
Development of Lanthanide Complexes
In the field of material science, the compound has been used to prepare luminescent lanthanide complexes. These complexes, developed using the "1,2,4-triazine" methodology, demonstrate the capability of tuning the properties of the complexes by varying the structure of the ligands. Such applications are crucial in developing highly soluble complexes in non-polar organic solvents (A. Krinochkin et al., 2015).
Novel Synthesis Approaches
Research also includes developing new synthetic approaches for 6,7-dihydro-5H-cyclopenta[b]pyridine, employing nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination. This synthesis uses commercially available cyclopentanone and benzylamine as raw materials, emphasizing the compound's importance in innovative chemical synthesis methods (J. Zhou et al., 2013).
Anticancer Agent Synthesis
A significant application is in the synthesis of novel anticancer agents. A methodology has been developed for synthesizing distinctly substituted derivatives, assessed as potential anticancer agents against various cancer cell lines. This emphasizes the compound's role in developing new cancer treatments (H. Behbehani et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-4-6-2-1-3-10-8(6)5-7;/h1-3,7H,4-5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXEASWAXBWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride | |
CAS RN |
220001-82-1 | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)
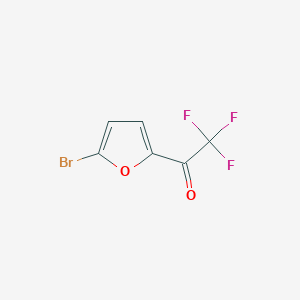

![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)
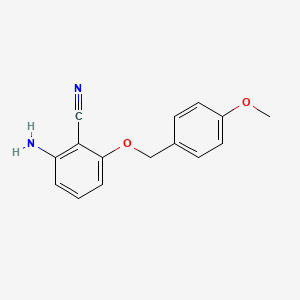
![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)
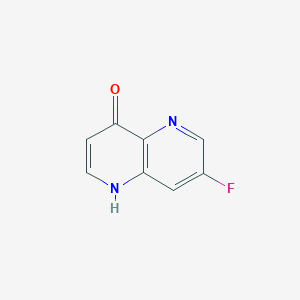
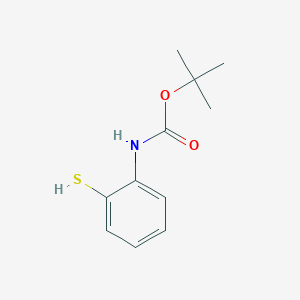
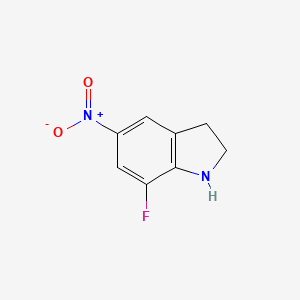
![Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1445376.png)
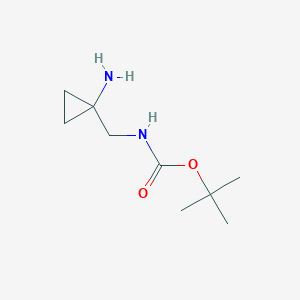

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)